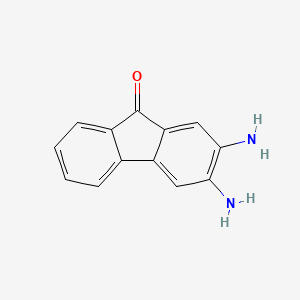

2,3-Diamino-9h-fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

6633-42-7 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2,3-diaminofluoren-9-one |

InChI |

InChI=1S/C13H10N2O/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,14-15H2 |

InChI Key |

MSURJSLHFVCZLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Diamino 9h Fluoren 9 One and Its Functionalized Analogues

Direct Synthetic Routes to 2,3-Diamino-9H-fluoren-9-one

Direct synthetic routes to this compound are not extensively documented in publicly available chemical literature. The synthesis of specifically substituted fluorenones often requires multi-step sequences rather than a direct assembly from simple precursors. The inherent challenge lies in the regioselective introduction of two adjacent amino groups onto the fluorenone backbone. While a PubChem entry for the compound exists nih.gov, specific, high-yield direct synthesis protocols remain elusive, prompting chemists to rely on indirect methods.

Indirect Synthetic Pathways through Precursors and Strategic Transformations

Indirect routes are the most common and versatile approaches for synthesizing substituted fluorenones, including the target diamine. These methods typically involve creating a fluorenone core with different functional groups that can be chemically converted into the desired amino groups in later steps.

A prevalent and reliable indirect method for introducing amino groups onto an aromatic ring is through the reduction of precursor nitro groups. This two-step strategy involves:

Nitration: Introduction of nitro groups onto the fluorenone core via electrophilic aromatic substitution.

Reduction: Conversion of the nitro groups to amino groups.

The synthesis of the isomeric 2,7-diamino-9-fluorenone provides a clear blueprint for this approach. In a patented process, fluorenone is first treated with a mixture of concentrated sulfuric and nitric acids to yield 2,7-dinitro-9-fluorenone. google.com This dinitro intermediate is then reduced to 2,7-diamino-9-fluorenone using iron powder in the presence of concentrated hydrochloric acid under reflux conditions. google.com

A similar strategy can be envisioned for the synthesis of this compound, which would proceed via a 2,3-dinitro-9H-fluoren-9-one intermediate. The initial nitration of fluorenone itself can lead to various isomers, including 2,4,7-trinitrofluorenone when using strong nitrating agents like fuming nitric acid and sulfuric acid. orgsyn.org Achieving the specific 2,3-dinitro substitution pattern would require careful control of reaction conditions or the use of a starting material with appropriate directing groups to favor nitration at the desired positions. Once the 2,3-dinitro precursor is obtained, standard reduction methods, such as those using tin(II) chloride, sodium dithionite, or catalytic hydrogenation, can be employed to yield the final product.

Table 1: Example of Nitro Reduction for Diaminofluorenone Synthesis

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration | Fluorenone | Conc. H₂SO₄, Conc. HNO₃ | 2,7-Dinitro-9-fluorenone | google.com |

This table illustrates the synthesis for the 2,7-isomer, which serves as a model for the 2,3-isomer.

Complex fluorenone derivatives are almost exclusively prepared through multi-step synthetic sequences. These protocols allow for the precise installation of various functional groups and the construction of intricate molecular architectures. The core principle of multi-step synthesis involves a series of individual reactions, where the product of one step becomes the starting material for the next. youtube.comyoutube.com

A relevant example is the synthesis of Tilorone, an antiviral drug bearing a 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one structure. Its synthesis is a multi-step process that begins with the oxidation of fluorene (B118485) to fluorenone, followed by nitration to 2,7-dinitro-9-fluorenone, reduction to 2,7-diamino-9-fluorenone, and subsequent diazotization and etherification steps to install the final functional groups. google.comresearchgate.net

These protocols highlight a common strategy:

Core Synthesis: Formation of the basic fluorenone skeleton.

Functional Group Interconversion: Stepwise modification of functional groups (e.g., nitro to amino to hydroxyl) to build complexity. youtube.com

Side-Chain Installation: Attachment of desired side-chains to the functionalized core.

This strategic approach provides the flexibility needed to access a wide range of derivatives that would be impossible to create through direct synthesis. youtube.com

Catalytic Reaction Systems in Fluorenone Synthesis

Modern organic synthesis increasingly relies on powerful catalytic systems to construct complex molecules efficiently and selectively. Transition metal catalysts, particularly palladium, and Lewis acids are instrumental in forming the fluorenone ring system.

Palladium catalysis offers several elegant and high-yielding methods for constructing the fluorenone tricycle. These reactions often create the central five-membered ring by forming key carbon-carbon bonds.

Carbonylative Annulation: This approach involves the reaction of aryl halides with arylboronic acids under a carbon monoxide (CO) atmosphere. The palladium catalyst facilitates a cascade of cross-coupling and carbonylation reactions to build the fluorenone structure in a single step. organic-chemistry.org

Intramolecular C-H Activation/Cyclization: In this strategy, a suitably substituted benzophenone (B1666685) derivative undergoes an intramolecular C-H activation, directed by the carbonyl group. A palladium catalyst promotes the cyclization to form the fluorenone ring. acs.org Another variation involves the intramolecular C-H activation of 2-arylbenzyl chlorides. thieme-connect.com

Annulation of Arynes: Fluorenones can be synthesized via the palladium-catalyzed annulation of in-situ generated arynes (from silylaryl triflates) by 2-haloarenecarboxaldehydes. This method provides an efficient route to substituted fluorenones from readily available starting materials. nih.gov

Sequential Reactions: A palladacycle-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids provides another efficient pathway. The process involves an initial addition reaction followed by a cyclization via a C-H activation-oxidation sequence to furnish the fluorenone product. organic-chemistry.orgacs.org

Table 2: Overview of Palladium-Catalyzed Fluorenone Syntheses

| Method | Key Reactants | Catalyst System (Example) | Key Transformation | Reference |

|---|---|---|---|---|

| Carbonylative Annulation | Aryl Halide, Arylboronic Acid, CO | Pd(OAc)₂ / Ligand | Multiple C-C bond formation | organic-chemistry.org |

| Dehydrogenative Cyclization | Benzophenone | Pd(OAc)₂ / Ag₂O | Dual C-H functionalization | acs.org |

| Annulation of Arynes | 2-Haloarenecarboxaldehyde, Aryne Precursor | Pd(dba)₂ / P(o-tol)₃ | [4+2] type cycloaddition | nih.gov |

Lewis acids are electron-pair acceptors that can activate substrates and catalyze a variety of organic transformations, including those used to synthesize or functionalize fluorenones.

Friedel-Crafts Reactions: The classic Friedel-Crafts acylation, catalyzed by Lewis acids like aluminum chloride (AlCl₃), is a fundamental method for functionalizing the fluorene aromatic system. For instance, the acetylation of 9H-fluorene with acetyl chloride and AlCl₃ can produce mono- and diacetylfluorenes. researchgate.net While this reaction functionalizes a pre-existing fluorene, subsequent intramolecular cyclization of appropriately designed substrates can lead to the fluorenone core.

Catalysis of Rearrangements and Additions: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can catalyze reactions of fluorene-containing molecules. For example, BF₃·OEt₂ catalyzes the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with aminobenzamides, leading to highly functionalized fluorene derivatives through a proposed allene (B1206475) carbocation intermediate. thieme-connect.de Such reactions demonstrate the utility of Lewis acids in promoting complex bond formations and rearrangements on the fluorene scaffold.

Solvent-Free and Environmentally Conscious Methodologies

In response to growing environmental awareness and economic pressures, there has been a significant push towards developing greener synthetic protocols in chemistry. For the synthesis of fluorenone derivatives, this has led to the exploration of solvent-free and other environmentally benign methodologies. These approaches aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency.

One notable green technique for synthesizing 9-fluorenones involves the aerobic oxidation of 9H-fluorenes. researchgate.net This method utilizes potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) and proceeds under ambient conditions, offering high yields and purity for various substituted 9-fluorenones, including those with nitro, halogen, or alkyl groups. researchgate.netrsc.org The process is considered "green" due to its mild conditions and simple workup procedures. researchgate.net Further refinement of this method has shown that using a graphene-supported KOH composite as a catalyst in N,N-dimethylformamide (DMF) also allows for the efficient aerobic oxidation of 9H-fluorenes at room temperature. researchgate.net An industrial-scale application of this principle involves using an alkali catalyst, a crown ether as a phase transfer agent, and a solvent system of water and an organic solvent containing an aromatic ring. google.com This patented method reports a 100% conversion rate of fluorene and 100% selectivity for fluorenone, with the filtrate being directly recyclable, making it an energy-saving and environmentally friendly process. google.com

Another sustainable approach employs poly(ethylene glycol) (PEG) as a non-volatile and environmentally friendly reaction solvent for synthesizing functionalized fluoren-9-one derivatives from activated acetylenes and 1,3-diones. researchgate.net This method is particularly advantageous as it requires no additional solvent or catalyst. researchgate.net The use of water as a solvent is another cornerstone of green chemistry, and it has been demonstrated that the synthesis of imines, a key derivatization of fluorenones, can be effectively carried out in completely aqueous media without a catalyst and under mild conditions. researchgate.net

Table 1: Environmentally Conscious Synthesis Methods for Fluorenones

| Method | Key Reagents/Conditions | Advantages |

|---|---|---|

| Aerobic Oxidation | 9H-fluorene, KOH, THF, Air | High yield and purity, ambient conditions, simple workup. researchgate.netrsc.org |

| Catalytic Aerobic Oxidation | 9H-fluorene, Graphene-supported KOH, DMF, Air | High yield and purity, room temperature. researchgate.net |

| Phase Transfer Catalysis | Fluorene, Alkali, Crown Ether, Water/Organic Solvent | 100% conversion and selectivity, recyclable filtrate. google.com |

| PEG-Mediated Synthesis | Activated acetylenes, 1,3-diones, Poly(ethylene glycol) | No additional solvent or catalyst needed, non-volatile solvent. researchgate.net |

Derivatization Strategies for Enhanced Functionality

The this compound scaffold is a versatile platform for chemical modification. Derivatization at the amino groups and the carbonyl group allows for the introduction of a wide range of functionalities, leading to new compounds with tailored electronic, photophysical, and biological properties.

Introduction of Heterocyclic Moieties onto the Fluorenone Scaffold

Incorporating heterocyclic rings into the fluorenone structure is a common strategy to generate novel compounds with significant biological potential. These modifications can lead to derivatives with enhanced antimicrobial, anticancer, or other therapeutic activities.

One such approach involves the synthesis of fluorenyl-hydrazonothiazole derivatives. mdpi.com This is achieved through the Hantzsch reaction, starting from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which is itself synthesized from fluorenone and thiosemicarbazide. mdpi.com The reaction with various α-halocarbonyl compounds yields the corresponding thiazole (B1198619) derivatives. mdpi.com Similarly, new five- and six-membered heterocyclic derivatives can be generated from N-octadecyl-9-oxo-9H-fluorene-4-carboxamide by reacting it with various reagents. researchgate.net Another example includes the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives, which have demonstrated microbicidal and antibiofilm activity. nih.gov These are prepared by treating 9H-fluoren-9-one oxime with different aryl isocyanates. nih.gov

Formation of Schiff Bases and Related Imines from the Carbonyl and Amino Groups

The reaction of the carbonyl group at the C-9 position of the fluorenone core, or the amino groups in diamino-fluorenone, with primary amines leads to the formation of imines, commonly known as Schiff bases. This reversible condensation reaction is one of the most fundamental and widely used methods for derivatization. nih.gov

Schiff bases derived from 9-fluorenone (B1672902) have been synthesized by condensing the fluorenone with various amines, such as thiosemicarbazide, semicarbazide, and ethylene (B1197577) diamine. jocpr.com The general procedure often involves heating the 9-fluorenone and the respective amine in a solvent like ethanol (B145695), sometimes with an acid catalyst such as p-toluene sulfonic acid to facilitate the removal of water. jocpr.com These Schiff bases are not only important synthetic intermediates but also exhibit a range of biological activities, including antimicrobial and anticancer properties. researchgate.netjocpr.com For instance, N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine has been noted for its antimicrobial activity against several bacterial strains. nih.gov

The synthesis of imines can be performed under various conditions. While traditional methods often require the removal of water to drive the equilibrium, it has been shown that imine synthesis can proceed efficiently in aqueous solutions. researchgate.net Furthermore, the reaction of specialized fluorene derivatives, such as 9-(phenylethynyl)-9H-fluoren-9-ols, with 2-aminobenzamides in the presence of a Lewis acid catalyst like boron trifluoride etherate, affords highly functionalized conjugated benzamides, which are a class of imine derivatives. thieme-connect.de

Table 2: Examples of Schiff Bases/Imines Derived from 9-Fluorenone

| Amine Reactant | Resulting Schiff Base/Imine | Synthetic Conditions | Reference |

|---|---|---|---|

| Ethylene diamine | N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 9-fluorenone, ethanol, heat (80°C) | jocpr.com |

| Thiosemicarbazide | (9H-fluorene-9-ylidene)-thiosemicarbazide | 9-fluorenone, ethanol, heat (80°C) | jocpr.com |

| Semicarbazide | (9H-fluorene-9-ylidene)-semicarbazide | 9-fluorenone, ethanol, heat (80°C) | jocpr.com |

| 2-Aminobenzamide | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide* | 9-(phenylethynyl)-9H-fluoren-9-ol, CH2Cl2, BF3·Et2O, room temp | thieme-connect.de |

*Derived from a fluorene propargylic alcohol precursor.

Advanced Spectroscopic and Structural Characterization of Diamino 9h Fluoren 9 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (1H and 13C) and two-dimensional experiments, the precise chemical environment, connectivity, and spatial relationships of atoms can be mapped.

¹H NMR and ¹³C NMR Analysis

While specific experimental spectra for 2,3-Diamino-9H-fluoren-9-one are not widely published, the expected chemical shifts can be reliably predicted based on the well-documented spectra of the parent compound, 9H-fluoren-9-one, and related amino-substituted derivatives. capes.gov.brchemicalbook.comchegg.com The introduction of two electron-donating amino (-NH₂) groups at the C2 and C3 positions significantly influences the electron density of the aromatic system, causing predictable upfield shifts (to lower ppm values) for nearby protons and carbons compared to the unsubstituted fluorenone core.

¹H NMR: The spectrum is expected to show distinct signals for the six aromatic protons and the four protons of the two amino groups. The protons on the amino-substituted ring (H-1 and H-4) would appear at the most upfield positions due to the strong electron-donating effect of the adjacent amino groups. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would resemble those of 9H-fluoren-9-one but with minor shifts. capes.gov.brchemicalbook.com The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon (C-9) is the most deshielded, appearing at a characteristic downfield position, though slightly shielded compared to unsubstituted 9-fluorenone (B1672902) (~193 ppm) due to the electron-donating nature of the substituents. chegg.com The carbons directly bonded to the nitrogen atoms (C-2 and C-3) would be significantly shielded. The remaining aromatic carbons can be assigned based on their expected shifts and comparison with model compounds. bas.bg

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Interactive Data Table

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~6.8 - 7.0 | ~110 - 115 |

| 2 | - | ~145 - 150 |

| 3 | - | ~140 - 145 |

| 4 | ~7.0 - 7.2 | ~118 - 122 |

| 5 | ~7.5 - 7.7 | ~120 - 124 |

| 6 | ~7.2 - 7.4 | ~124 - 128 |

| 7 | ~7.4 - 7.6 | ~134 - 138 |

| 8 | ~7.3 - 7.5 | ~120 - 124 |

| 9 | - | ~185 - 190 |

| Bridgehead Carbons | - | ~130 - 145 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Elucidating Connectivity (e.g., 2D-NMR, HMQC, HMBC)

To confirm the specific substitution pattern and assign all signals unambiguously, two-dimensional NMR experiments are indispensable. libretexts.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. It would clearly show the correlations between adjacent aromatic protons, for instance, H-5 with H-6, H-6 with H-7, and H-7 with H-8 on the unsubstituted ring, confirming their sequence. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. bmrb.io It would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-4 to C-4, etc.), simplifying the assignment of the carbon spectrum.

Correlations from the amino protons (-NH₂) to carbons C-2 and C-3.

Correlations from H-1 to C-2, C-3, and the bridgehead carbons.

Correlations from aromatic protons H-8 and H-1 to the carbonyl carbon (C-9), confirming the connectivity of the rings to the ketone.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. wpmucdn.com The spectrum of this compound would be dominated by absorptions from the amine and ketone functionalities. orgchemboulder.comlibretexts.org

N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. orgchemboulder.com

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (ketone) group is expected. In the parent 9-fluorenone, this appears around 1715-1720 cm⁻¹. nist.govchemicalbook.com Due to the electron-donating resonance effect of the two amino groups, this band is expected to shift to a lower frequency (wavenumber), likely in the 1690-1710 cm⁻¹ range. masterorganicchemistry.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C in-ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Characteristic IR Absorption Frequencies for this compound Interactive Data Table

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (Ar-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Ketone (Ar-CO-Ar) | C=O Stretch | 1690 - 1710 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C In-ring Stretch | 1400 - 1600 | Medium-Variable |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. researchgate.net While specific Raman data for this compound is scarce, its application can be inferred. It would be highly effective for observing the symmetric vibrations of the fused aromatic ring system, which often give strong Raman signals. researchgate.net The C=C ring breathing modes and other skeletal vibrations of the fluorenone core would be clearly visible.

Furthermore, Raman spectroscopy is well-suited for studying materials in aqueous media, where IR is often obscured by strong water absorption. This makes it a valuable tool for potential biological or environmental studies. The technique can also be enhanced through methods like Surface-Enhanced Raman Spectroscopy (SERS), which could enable the detection of trace amounts of the compound by adsorbing it onto a nanostructured metal surface. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure. libretexts.orgslideshare.net For this compound (C₁₃H₁₀N₂O), the molecular weight is 210.23 g/mol .

The mass spectrum would show a prominent molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) of 210. Because the molecule contains an even number of nitrogen atoms (two), its molecular weight is an even number, consistent with the Nitrogen Rule. libretexts.org

The fragmentation pattern would be characteristic of a fluorenone derivative. frontiersin.org Key fragmentation steps would likely include:

Loss of Carbon Monoxide (CO): A common fragmentation pathway for ketones is the loss of a neutral CO molecule (28 Da) from the molecular ion. This would result in a significant fragment ion at m/z 182 ([M-CO]⁺•).

Subsequent Fragmentations: The fragment at m/z 182 could undergo further fragmentation, such as the loss of HCN (27 Da) from the amine-containing ring system.

Expected Key Fragments in the Mass Spectrum of this compound Interactive Data Table

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 210 | [C₁₃H₁₀N₂O]⁺• | Molecular Ion ([M]⁺•) |

| 182 | [C₁₂H₁₀N₂]⁺• | Loss of CO from the molecular ion |

| 154 | [C₁₁H₈N]⁺ | Loss of HCN from the [M-CO]⁺• fragment |

Note: The base peak is the most abundant fragment and is assigned a relative intensity of 100%. libretexts.org

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

While a specific single-crystal X-ray diffraction analysis for this compound is not extensively documented in publicly available literature, the crystalline structure can be inferred from comprehensive studies on the parent molecule, 9-fluorenone, and its various derivatives. nih.gov The 9-fluorenone molecule is known to be nearly planar, and its derivatives are the subject of numerous crystallographic studies due to their importance in materials science. nih.govmsu.edu

The fundamental fluorenone framework consists of a tricyclic system where two benzene (B151609) rings are fused to a central five-membered ring containing a ketone group. nih.gov X-ray diffraction studies on 9-fluorenone itself reveal a planar molecular geometry, a key feature that influences its electronic properties and crystal packing. nih.govresearchgate.net The packing of molecules in the crystalline lattice is a critical factor that can affect the material's solid-state photophysical properties. msu.edu

| Crystallographic Parameter | Observation for 9-Fluorenone Derivatives | Expected Influence on this compound |

| Molecular Geometry | The fluorenone core is generally planar. nih.govresearchgate.net | The core is expected to remain largely planar. |

| Intermolecular Interactions | Primarily van der Waals forces; derivatives can exhibit C-H···π interactions. doaj.org | Strong intermolecular N-H···O and N-H···N hydrogen bonds are anticipated, leading to a highly ordered crystal structure. |

| Crystal Packing | Influences solid-state emission properties. msu.edu | The predicted hydrogen bond network would likely lead to enhanced thermal stability and potentially favorable solid-state photoluminescence. |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are dictated by the extended π-conjugated system of the fluorenone core, further modulated by the electron-donating amino substituents.

The parent compound, 9-fluorenone, exhibits characteristic absorption bands in the UV-Vis region. Its spectrum is marked by multiple transitions arising from the aromatic system. The absorption spectra of fluorenone show distinct peaks that are influenced by the solvent environment. The formation of a hydrogen-bonded complex between the carbonyl group of fluorenone and protic solvents like ethanol (B145695) can be observed through isosbestic points in the absorption spectra.

The introduction of two amino groups at the C-2 and C-3 positions is expected to cause significant changes in the electronic absorption spectrum compared to the unsubstituted fluorenone. Amino groups act as powerful auxochromes, which are electron-donating groups that, when attached to a chromophore, shift the absorption maximum to longer wavelengths (a bathochromic or red shift). This effect is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, requiring less energy (and thus longer wavelength light) for electronic excitation.

Furthermore, the presence of both electron-donating amino groups and the electron-withdrawing carbonyl group can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT nature often results in broad, intense absorption bands at longer wavelengths. For comparison, the oxidation product of o-phenylenediamine, 2,3-diaminophenazine, which also contains vicinal amino groups on an aromatic system, displays a strong absorption peak around 417 nm. doaj.org A similar bathochromic shift would be anticipated for this compound.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type |

| 9-Fluorenone | Cyclohexane | ~255, 295, 320, 375 | π → π* and n → π |

| 9-Fluorenone | Acetonitrile (B52724) | ~255, 295, 320, 375 | π → π and n → π |

| 9-Fluorenone | Ethanol | ~255, 295, 320, 375 | π → π and n → π* (H-bonding effects observed) |

| This compound | - | Expected > 400 nm | π → π* and Intramolecular Charge Transfer (ICT) |

9-fluorenone is a fluorescent molecule, though its emission characteristics are highly sensitive to the surrounding environment. A key feature is the dramatic influence of solvent polarity on its fluorescence quantum yield. In nonpolar solvents, the fluorescence is weak, but its intensity increases significantly in polar aprotic solvents like acetonitrile. However, in protic solvents such as alcohols, the fluorescence is quenched. This quenching is attributed to the formation of a hydrogen-bonded complex in the excited state, which provides a non-radiative decay pathway.

The introduction of the 2,3-diamino groups is predicted to substantially modify the photoluminescence properties. The presence of these strong electron-donating groups on the fluorenone scaffold creates a donor-π-acceptor (D-π-A) system, which is a common motif for fluorescent molecules exhibiting ICT. Upon photoexcitation, an ICT state is formed, which is typically more polar than the ground state. This leads to several expected outcomes:

Bathochromic Shift: The emission wavelength should be significantly red-shifted compared to the parent fluorenone.

Solvatochromism: The emission maximum is expected to show a strong dependence on solvent polarity (solvatochromism). As solvent polarity increases, the more polar excited ICT state is stabilized, leading to a red shift in the fluorescence spectrum.

Enhanced Quantum Yield: While the parent fluorenone has variable fluorescence, many D-π-A systems are highly emissive. It is possible that the 2,3-diamino derivative would exhibit a higher fluorescence quantum yield, particularly in the solid state where molecular motions are restricted. msu.edu

| Property | 9-Fluorenone | Expected for this compound |

| Emission Color | Yellow fluorescence. | Likely orange to red emission, depending on the solvent. |

| Solvent Effects | Fluorescence intensity increases with solvent polarity (e.g., in acetonitrile) but is quenched by alcohols. | Strong positive solvatochromism (red shift with increasing solvent polarity) is expected due to an ICT excited state. |

| Solid-State Emission | Fluorescent in the solid state. msu.edu | Potentially strong solid-state emission, possibly enhanced by intermolecular hydrogen bonding that restricts non-radiative decay pathways. |

| Quantum Yield | Low in nonpolar solvents, higher in polar aprotic solvents. | Potentially higher quantum yield due to the D-π-A structure. |

Computational and Theoretical Investigations of Diamino 9h Fluoren 9 One Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for optimizing the geometry of molecules and analyzing their vibrational frequencies. The process of geometry optimization involves finding the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible.

For fluorenone and its derivatives, DFT calculations are routinely performed to predict their ground-state geometries. researchgate.net Common combinations of exchange-correlation functionals and basis sets, such as B3LYP/6-31G, are employed to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms to better describe chemical bonds. The geometry optimization process yields crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Following geometry optimization, vibrational analysis is typically performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the optimized structure and to aid in the assignment of experimental vibrational bands. For instance, the characteristic C=O stretching frequency in the fluorenone core can be accurately predicted, and its shift upon substitution with diamino groups can be correlated with changes in electronic structure.

Table 1: Common DFT Functionals and Basis Sets for Fluorene (B118485) Analogues This interactive table summarizes common computational chemistry methods used for geometry optimization and vibrational analysis.

| Component | Examples | Description |

|---|---|---|

| Functional | B3LYP, BP86, PBE | Approximates the exchange-correlation energy in DFT, influencing the accuracy of electronic structure calculation. |

| Basis Set | 6-31G*, 6-311+G(d,p), STO-3G | A set of mathematical functions used to represent the atomic orbitals in a molecule. Larger basis sets provide more accurate results but are more computationally expensive. rsc.org |

The prediction of optical properties, such as UV-visible absorption spectra, is crucial for applications in materials science and photonics. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the excited-state properties of molecules. nih.govresearchgate.net It allows for the simulation of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For fluorene-based dyes and analogues, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. nih.govresearchgate.net These calculations are vital for understanding how structural modifications, such as the introduction and positioning of amino groups on the fluorene core, affect the color and electronic behavior of the molecule. For example, the incorporation of electron-donating amino groups is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum due to the narrowing of the HOMO-LUMO energy gap.

Studies on fluorene-based azo dyes have successfully used TD-DFT with the B3LYP functional and 6-31+G(d,p) basis set to predict their UV-vis absorption spectra. nih.govresearchgate.net The results showed that the π–π* transitions are responsible for the main absorption bands. nih.govresearchgate.net Similar computational approaches can be applied to 2,3-Diamino-9H-fluoren-9-one and its analogues to predict their optical properties and guide the design of new chromophores. nih.gov

Table 2: Predicted Optical Properties of Fluorene Analogues using TD-DFT This interactive table presents TD-DFT predicted maximum absorption wavelengths (λmax) for various fluorene derivatives, illustrating the impact of structural changes on optical properties.

| Compound | Method | Predicted λmax (nm) | Transition |

|---|---|---|---|

| trans-bis(9H-fluoren-2-yl)diazene | TD-DFT/B3LYP/6-31+G(d,p) | 423.53 | π–π* |

| cis-bis(9H-fluoren-2-yl)diazene | TD-DFT/B3LYP/6-31+G(d,p) | 359.45 | π–π* |

| 9,9,9′,9′,9″,9″-hexakis(octyl)-2,7′,2′,7″-trifluorene | TD-DFT (in Toluene) | 350 | - |

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular interactions, and solvent effects. rsc.org

For analogues of this compound, particularly when they are part of larger systems like polymers or in solution, MD simulations are invaluable. rsc.org These simulations can explore the vast conformational space available to the molecule, identifying the most populated and energetically favorable shapes. This is crucial for understanding how the molecule might fold or interact with its environment. For example, atomistic MD simulations on fluorene-based copolymers have been used to study the effect of different solvents on the intermolecular interactions and chain arrangements in thin films. rsc.org

Furthermore, MD simulations can elucidate the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, between fluorene analogues and other molecules or within aggregates. These interactions are critical in determining the bulk properties of materials and the binding of a molecule to a biological target. The simulations can reveal how the amino groups and the ketone on the fluorene core participate in these interactions, providing a dynamic picture that complements the static view from quantum chemistry. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

In the context of medicinal chemistry and drug discovery, molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or target), such as a protein or DNA. This method is essential for understanding the potential biological activity of compounds like diamino-9H-fluoren-9-one analogues.

Molecular docking studies have been performed on various fluorene derivatives to investigate their potential as therapeutic agents. nih.gov For example, novel 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives have been docked into the active site of dihydrofolate reductase (DHFR), an enzyme that is a target for antimicrobial and anticancer drugs. nih.gov These studies identified key binding interactions between the fluorene derivatives and the amino acid residues in the enzyme's active site, helping to explain their observed biological activity. nih.gov

Similarly, a fluorenone-appended Schiff base was studied for its interaction with calf thymus DNA. nih.gov Molecular docking confirmed that the compound binds to the minor groove of the DNA, a finding that was supported by various spectroscopic techniques. nih.gov For this compound analogues, docking studies can be employed to screen them against a panel of biological targets, predict their binding affinities and modes, and identify the most promising candidates for further experimental investigation. The amino and ketone functionalities on the fluorene scaffold can act as hydrogen bond donors and acceptors, respectively, potentially forming strong interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. rsc.orgnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (numerical representations of chemical information) and an experimentally measured response.

QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. rsc.org For a series of diamino-9H-fluoren-9-one analogues, a QSAR model could be developed to predict their potential antimicrobial or anticancer activity based on descriptors that encode their electronic, steric, and hydrophobic features. For instance, a 3D-QSAR model for antileishmanial 2-phenyl-2,3-dihydrobenzofurans was successfully created, revealing the key structural features required for activity and guiding further development. google.com

QSPR models are used to predict a wide range of physical and chemical properties, such as solubility, boiling point, and optical properties. nih.gov A QSPR model for fluorene analogues could predict their water solubility, which is a critical parameter for pharmaceutical and environmental applications. nih.gov By identifying the key molecular features that govern a particular property, QSAR and QSPR models provide valuable guidance for the rational design of new this compound analogues with enhanced activity and desired properties. researchgate.net

Applications in Advanced Materials Science and Optoelectronics

Fluorenone Derivatives in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

No specific research was found detailing the use of 2,3-Diamino-9h-fluoren-9-one or its direct derivatives in the fabrication or study of OLEDs and electroluminescent materials.

Design and Implementation in Dye-Sensitized Solar Cells (DSSCs)

There is no available literature on the design, synthesis, or implementation of this compound as a component in Dye-Sensitized Solar Cells.

Development of Conjugated Polymers and Copolymers Incorporating Fluorenone Moieties

While the development of conjugated polymers from fluorenone structures is a known area of research, no studies were identified that specifically utilize the 2,3-diamino substituted version of 9h-fluoren-9-one.

No information is available regarding the electrochemical polymerization of monomers based on this compound.

The electrochromic and photochromic properties of polymers derived from this compound have not been reported in the available scientific literature.

Role as Building Blocks for Supramolecular Assemblies and Metal-Organic Frameworks

There is a lack of published research on the use of this compound as a building block for creating supramolecular assemblies or metal-organic frameworks.

Advanced Luminescent and Photonic Material Development

Specific studies on the luminescent and photonic properties of materials derived from this compound are not present in the public domain.

Advanced Analytical and Electrochemical Chemistry Applications

Electrochemical Characterization and Redox Behavior

The electrochemical behavior of diaminofluorene (B97380) (DAF) has been investigated, particularly its ability to form electroactive polymer films. The electropolymerization of DAF on a gold disk electrode in an acetonitrile (B52724) solution demonstrates its redox activity. researchgate.net Cyclic voltammetry studies show that the monomer undergoes electrochemical oxidation with two reversible peaks at approximately 230 mV and 580 mV. researchgate.net These peaks are attributed to the oxidation of the amino groups to the corresponding radical cation. researchgate.net

Continuous potential sweeping leads to the growth of an electroactive polymer film, poly(diaminofluorene) (PDAF), on the electrode surface, indicated by the increasing current of the redox peaks. researchgate.net The resulting polymer film is stable and its electrochemical activity is dependent on the pH of the aqueous solution, being most active in acidic conditions (pH 0 to 2). researchgate.net The electropolymerization process can be controlled to produce films with desired properties. For instance, optimal conditions on a gold electrode involve sweeping the potential between -200 mV and 800 mV for 10 cycles. researchgate.net The resulting PDAF-modified electrode has been shown to improve the electrochemical reversibility and lower the overpotential of other molecules, such as hydroquinone, highlighting its potential in electrocatalysis. researchgate.net The electrical conductivity of the isolated PDAF has been measured at 1.5 × 10⁻⁵ S cm⁻¹. researchgate.net

The general redox behavior of the 9-fluorenone (B1672902) (FO) core itself has also been a subject of study. It is a known electron acceptor, a property derived from its central cyclopentadienone ring and electron-deficient carbonyl group. researchgate.net This makes fluorenone and its derivatives promising building blocks for electron-transport materials. researchgate.net Electrochemical studies of FO show that it can be polymerized to yield an insoluble polymer on the electrode surface, which is both p- and n-dopable, meaning it can be reversibly oxidized and reduced. researchgate.net

Table 1: Electrochemical Data for Diaminofluorene (DAF) Polymerization

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Monomer Oxidation Peak I | 230 mV | Acetonitrile solution with 5 mM DAF and 0.1 M LiClO₄ | researchgate.net |

| Monomer Oxidation Peak II | 580 mV | Acetonitrile solution with 5 mM DAF and 0.1 M LiClO₄ | researchgate.net |

| Product Reduction Peak III | 450 mV | Acetonitrile solution with 5 mM DAF and 0.1 M LiClO₄ | researchgate.net |

| Product Reduction Peak IV | 100 mV | Acetonitrile solution with 5 mM DAF and 0.1 M LiClO₄ | researchgate.net |

| Optimal Polymerization Potential Range | -200 mV to 800 mV | Potentiodynamic technique on Au electrode | researchgate.net |

| Polymer Electrical Conductivity | 1.5 × 10⁻⁵ S cm⁻¹ | Isolated PDAF film | researchgate.net |

Sensing and Biosensing Platforms Based on Fluorenone Derivatives

Fluorenone derivatives are highly effective platforms for developing fluorescent and colorimetric sensors. The introduction of amino groups provides a convenient point for modification, allowing for the creation of sensors tailored to specific analytes.

A notable application involves the synthesis of fluorenone-based chemosensors for the detection of iodide ions (I⁻). acs.orgnih.gov In one approach, an amino-substituted fluorenone is reacted with aldehydes like 2-hydroxybenzaldehyde to create a sensor molecule. acs.org These sensors exhibit a selective fluorescence enhancement in the presence of iodide ions, with reported detection limits as low as 8.0 nM. acs.org The mechanism is based on the inhibition of intramolecular charge transfer (ICT) and C=N isomerization upon binding with the iodide ion. acs.org A key advantage of these sensors is their operation in a neutral pH range, making them suitable for environmental and biological samples. acs.org

The versatility of the fluorenone scaffold allows for the design of sensors for a variety of other analytes. While not a direct derivative of 2,3-Diamino-9h-fluoren-9-one, the principles are demonstrated by other complex chemosensors. For example, a colorimetric receptor based on 2,3-diaminomaleonitrile and julolidine (B1585534) moieties has been developed for the selective detection of copper(II) and fluoride (B91410) ions. rsc.org This highlights the broader potential of using amino-functionalized aromatic systems in sensor design. The design of these sensors often employs a donor-acceptor architecture to modulate the photophysical properties upon analyte binding. acs.org

Table 2: Examples of Sensing Platforms Based on Fluorenone Derivatives

| Sensor Derivative | Target Analyte | Detection Method | Detection Limit | Source |

|---|---|---|---|---|

| Fluorenone-based Schiff base (from amino-fluorenone) | Iodide (I⁻) | Fluorescence Enhancement | 8.0 nM | acs.org |

| 2,7-Diamino-9-fluorenone | Heavy metal ions (e.g., copper, mercury) | Not specified | Not specified | ottokemi.com |

| Diaminomaleonitrile-based receptor | Copper (Cu²⁺) | Colorimetric (yellow to colorless) | 2.1 µM | rsc.org |

| Diaminomaleonitrile-based receptor | Fluoride (F⁻) | Colorimetric (yellow to orange) | Not specified | rsc.org |

Use in Imaging and Diagnostic Techniques (e.g., Biomarkers)

The inherent fluorescence of the fluorene (B118485) core makes its derivatives excellent candidates for bioimaging and diagnostic applications. By modifying the fluorenone structure, researchers can create probes that target specific biological entities like receptors or organelles.

Radioiodinated 9-fluorenone derivatives have been successfully developed as imaging agents for the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), which is implicated in neurological disorders like Alzheimer's disease. nih.govnih.gov These derivatives can be labeled with isotopes like Iodine-125 and used as tracers for Single-Photon Emission Computed Tomography (SPECT). nih.gov Studies have shown that these tracers exhibit significant brain uptake and high specificity for α7-nAChRs. nih.govnih.gov Micro-SPECT/CT dynamic imaging in mice has confirmed their potential as promising radiotracers for in-vivo imaging of these receptors. nih.govnih.gov

Furthermore, fluorenone-derived dyes have been synthesized for two-photon excited fluorescence microscopy, a powerful technique for imaging deep within living tissues. rsc.org By introducing different functional groups, such as diphenylamine (B1679370) moieties, probes have been created that selectively target and image specific cellular organelles like lysosomes and mitochondria in living cells. rsc.org These probes are characterized by high biocompatibility, low cytotoxicity, and excellent photophysical properties, making them effective tools for studying dynamic biological processes. rsc.org Fluorenone-based sensors designed for ions have also been applied to imaging in living cells, such as the detection of iodide in HeLa cells. acs.org

Table 3: Fluorenone Derivatives in Imaging and Diagnostics

| Fluorenone Derivative Class | Imaging Technique | Target/Application | Key Finding | Source |

|---|---|---|---|---|

| Radioiodinated 9-fluorenone | SPECT/CT | α7-nicotinic acetylcholine receptors (α7-nAChR) | Serves as a promising radiotracer with high brain uptake and specificity. | nih.govnih.gov |

| Two-photon fluorescent probes (TK-dyes) | Two-Photon Microscopy | Lysosomes and Mitochondria | Allows for long-term, specific imaging of organelles in living cells. | rsc.org |

| Fluorescent chemosensor | Fluorescence Microscopy | Iodide ions in HeLa cells | Demonstrates applicability of fluorenone sensors for cellular imaging. | acs.org |

Future Research Directions and Emerging Opportunities

Sustainable and Green Chemistry Approaches in Fluorenone Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of fluorenone derivatives, including 2,3-Diamino-9H-fluoren-9-one, a shift towards greener approaches is essential. Traditional methods for the oxidation of fluorene (B118485) to fluorenone often involve stoichiometric amounts of heavy metal oxidants, which are hazardous and generate significant waste. Future research is poised to focus on catalytic and more sustainable alternatives.

One promising avenue is the use of air or molecular oxygen as the primary oxidant, which is an abundant, inexpensive, and environmentally friendly option. rsc.org Research into the aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) in a solvent such as tetrahydrofuran (B95107) (THF) has shown high yields and purity for various substituted fluorenones. rsc.org Another green approach involves photocatalysis, where visible light and a suitable photocatalyst can drive the deoxygenative radical cyclization of biarylcarboxylic acids to form fluorenones. mdpi.com These methods offer mild reaction conditions and high functional group tolerance. mdpi.com

Furthermore, the use of non-toxic and recyclable solvents is a key aspect of green chemistry. nih.gov For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent in the synthesis of 9-fluorenone (B1672902), coupled with a microbubble generator to enhance oxygen dispersion, has been shown to be an efficient and environmentally friendlier process. nih.gov The development of solvent-free reaction conditions or the use of water as a solvent are also emerging areas of interest. researchgate.net

Future efforts will likely concentrate on adapting these general green methodologies to the specific synthesis of this compound, potentially through the oxidation of 2,3-diamino-9H-fluorene. This would involve optimizing reaction conditions to ensure the integrity of the amino functional groups, which can be susceptible to oxidation.

Rational Design and Synthesis of Highly Specific Functional Materials

The fluorene core is renowned for its rigid, planar structure and intriguing photophysical properties, making it an excellent building block for functional organic materials. nih.gov The introduction of amino groups at the 2 and 3 positions of the fluorenone ring system in this compound offers unique opportunities for the rational design of materials with tailored properties.

The amino groups can serve as versatile handles for further functionalization, allowing for the synthesis of a wide array of derivatives. For instance, these groups can be used to extend the conjugation of the system, leading to materials with tunable electronic and optical properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of fluorene-based polymers and macrocycles through C-C bond formation at various positions on the fluorene ring is an active area of research. nih.gov

Moreover, the amino groups can act as hydrogen bond donors and acceptors, enabling the design of self-assembling materials and supramolecular architectures. This could lead to the development of novel liquid crystals, gels, and porous organic frameworks. The synthesis of fluorenone derivatives as non-silver sensitive materials for imaging applications has also been explored.

The table below illustrates the potential for designing functional materials based on the derivatization of the fluorenone core, a strategy that could be applied to this compound.

| Derivative Type | Potential Application | Key Design Feature |

| Extended π-conjugated systems | Organic electronics (OLEDs, OPVs) | Altering the electronic bandgap and charge transport properties. |

| Supramolecular assemblies | Liquid crystals, gels | Utilizing intermolecular interactions like hydrogen bonding. |

| Fluorescent probes | Chemical and biological sensing | Modifying the fluorophore to be sensitive to specific analytes. |

| Polymeric materials | High-performance plastics | Incorporating the rigid fluorenone unit into a polymer backbone. |

Integrated Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery and optimization of new molecules and materials. For this compound and its derivatives, an integrated approach can provide deep insights into their structure-property relationships and guide synthetic efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods that can be employed to predict the geometric, electronic, and photophysical properties of these compounds. For example, DFT calculations can help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the electronic and optical characteristics of the resulting materials. Such calculations can also be used to predict the reactivity of different sites on the molecule, aiding in the design of synthetic routes. rsc.org

Experimental techniques such as cyclic voltammetry can be used to determine the electrochemical properties and energy levels of the synthesized compounds, providing a direct comparison with the computationally predicted values. Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, can be used to characterize the photophysical properties. The combination of these experimental techniques with theoretical calculations allows for a comprehensive understanding of the molecule's behavior.

Molecular docking simulations are another computational tool that can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, which is invaluable for drug discovery efforts.

The following table provides examples of how integrated methodologies can be applied to the study of fluorenone derivatives.

| Methodology | Objective | Expected Outcome |

| DFT/TD-DFT Calculations | Predict electronic and photophysical properties. | Understanding of HOMO/LUMO levels, absorption, and emission spectra. |

| Cyclic Voltammetry | Measure electrochemical properties. | Experimental determination of redox potentials and energy levels. |

| UV-Vis/Fluorescence Spectroscopy | Characterize optical properties. | Measurement of absorption and emission maxima, and quantum yields. |

| Molecular Docking | Predict binding to biological targets. | Identification of potential therapeutic targets and binding modes. |

Expanding the Biological Repertoire of Diamino-9H-fluoren-9-one Derivatives for Therapeutic Innovation

The fluorene scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. nih.gov The presence of the diamino substitution pattern in this compound suggests a rich potential for the development of novel therapeutic agents. While specific studies on this compound are limited, the biological activities of other diamino-heterocyclic compounds and fluorenone derivatives provide a strong rationale for future investigations.

For instance, various 2,4-diaminopteridine (B74722) and 2,4-diamino-furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities, showing promise as antineoplastic agents. These studies highlight the potential of the diamino motif in designing molecules that can interact with biological targets such as enzymes and receptors.

Furthermore, fluorenone derivatives have been investigated for their antimicrobial and antibiofilm activities. nih.gov The synthesis of new fluorene derivatives with microbicidal properties is an active area of research, with some compounds showing efficacy against various bacterial and fungal strains. nih.gov The development of fluorene-based compounds as inhibitors of enzymes like inducible nitric oxide synthase (iNOS) has also been reported.

Future research on this compound would involve the synthesis of a library of derivatives and their screening against a panel of biological targets. This could include cancer cell lines, pathogenic microbes, and specific enzymes implicated in disease. The amino groups provide convenient points for derivatization to optimize potency, selectivity, and pharmacokinetic properties.

The table below summarizes the reported biological activities of related diamino compounds and fluorenone derivatives, suggesting potential therapeutic areas for derivatives of this compound.

| Compound Class | Reported Biological Activity | Potential Therapeutic Area | Reference |

| 2,4-Diamino-furo[2,3-d]pyrimidine derivatives | Cytotoxicity against lung cancer cell lines | Oncology | |

| 2,4-Diaminopteridine derivatives | Inhibition of inducible nitric oxide synthase (iNOS) | Inflammatory diseases, septic shock | |

| Fluorenone derivatives | Antimicrobial and antibiofilm activity | Infectious diseases | nih.gov |

| Pyrido[2,3-d]pyrimidines | Antiviral, anti-inflammatory, antimicrobial, anticancer | Various |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Diamino-9H-fluoren-9-one with high purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of fluorenone derivatives. For example, nitration at the 2- and 3-positions of 9H-fluoren-9-one followed by catalytic hydrogenation or reduction with Fe/HCl to yield the diamine product. Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (e.g., ethanol/water mixtures) is critical to remove unreacted intermediates . Confirmation of purity requires HPLC or TLC analysis with UV-vis detection.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and amine proton environments (DMSO-d6 solvent recommended for H-bonding interactions) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

- FT-IR : Identification of C=O (1670–1650 cm) and N–H (3300–3200 cm) stretching vibrations .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on fluorenone derivatives’ safety

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles) to avoid inhalation/contact .

- Store in airtight containers under inert gas (N) to prevent oxidation.

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for amino-substituted fluorenone derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To detect dynamic processes like keto-enol tautomerism .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts HOMO-LUMO gaps, charge distribution, and redox potentials. Basis sets like 6-311++G** account for electron correlation in the conjugated fluorenone core . For excited-state behavior (e.g., fluorescence), time-dependent DFT (TD-DFT) is recommended .

Q. How can single-crystal X-ray diffraction be optimized for structural determination of this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of saturated solutions in DMF/EtOH mixtures at 4°C .

- Data Collection : High-resolution (<1.0 Å) synchrotron radiation improves accuracy for low-symmetry crystals.

- Refinement : SHELXL for structure solution and OLEX2/ORTEP-3 for visualization and thermal parameter adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.